molecular formula C13H10N4O4 B5078961 4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol

4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol

Cat. No.: B5078961
M. Wt: 286.24 g/mol
InChI Key: JOWMJJOLVUZAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol is a chemical compound known for its unique structural properties and applications in various scientific fields This compound features a benzoxadiazole ring, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol typically involves the nitration of a benzoxadiazole precursor followed by a coupling reaction with a methylated phenol derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the benzoxadiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of automated systems for temperature and pH control is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenol group can undergo oxidation to form quinone derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Quinone derivatives: Resulting from the oxidation of the phenol group.

    Halogenated compounds: Produced through electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol stands out due to its specific structural features, such as the position of the nitro group and the phenol group, which confer unique reactivity and fluorescence properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and high sensitivity in detection methods.

Properties

IUPAC Name

4-[methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c1-16(8-2-4-9(18)5-3-8)11-7-6-10-12(15-21-14-10)13(11)17(19)20/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWMJJOLVUZAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.